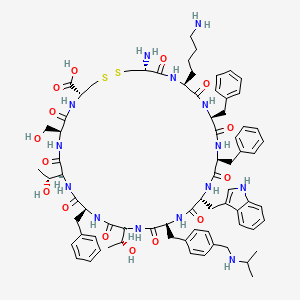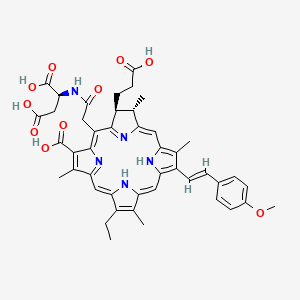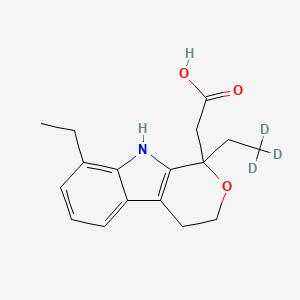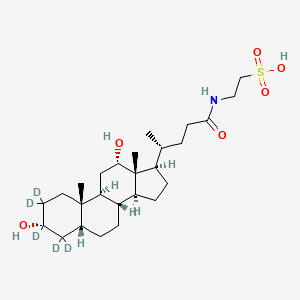
Taurodeoxycholic-2,2,3,4,4-d5 Acid (d5 major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taurodeoxycholic acid-d5 is a deuterium-labeled derivative of taurodeoxycholic acid, a bile acid. Bile acids are amphiphilic molecules synthesized from cholesterol in the liver and play a crucial role in the emulsification of lipids. Taurodeoxycholic acid-d5 is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and the pharmacokinetics of bile acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of taurodeoxycholic acid-d5 involves the incorporation of deuterium atoms into the taurodeoxycholic acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Large-scale production of taurodeoxycholic acid-d5 can be achieved through fermentation processes using engineered microbial cell factories. For instance, Escherichia coli can be genetically modified to express enzymes that catalyze the conversion of precursor molecules into taurodeoxycholic acid, followed by deuterium labeling through chemical or enzymatic methods .
Analyse Des Réactions Chimiques
Types of Reactions: Taurodeoxycholic acid-d5 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of taurodeoxycholic acid-d5 can yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Applications De Recherche Scientifique
Taurodeoxycholic acid-d5 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound to study metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of bile acids in cellular processes, including apoptosis and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Huntington’s disease and amyotrophic lateral sclerosis.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
Taurodeoxycholic acid-d5 exerts its effects through several mechanisms:
Anti-apoptotic Action: Inhibits apoptosis by blocking calcium-mediated apoptotic pathways and caspase-12 activation.
Oxidative Stress Reduction: Decreases the formation of free radicals and protects mitochondrial membranes.
Chemical Chaperone: Acts as a chemical chaperone to maintain protein stability and correct folding
Comparaison Avec Des Composés Similaires
Taurochenodeoxycholic Acid: Another bile acid with similar properties but different molecular targets.
Tauroursodeoxycholic Acid: Known for its neuroprotective and anti-apoptotic activities.
Glycodeoxycholic Acid: A glycine-conjugated bile acid with distinct biological functions
Uniqueness: Taurodeoxycholic acid-d5 is unique due to its deuterium labeling, which makes it a valuable tool in pharmacokinetic studies and metabolic research. The presence of deuterium atoms can alter the metabolic profile and pharmacokinetics of the compound, providing insights into the behavior of bile acids in biological systems .
Propriétés
Formule moléculaire |
C26H45NO6S |
|---|---|
Poids moléculaire |
504.7 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1/i10D2,14D2,18D |
Clé InChI |
AWDRATDZQPNJFN-ILYQYKGZSA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)C)([2H])[2H])O |
SMILES canonique |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


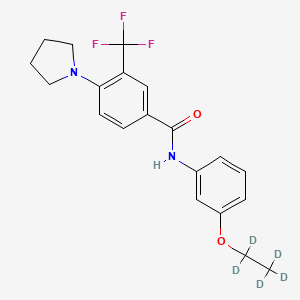


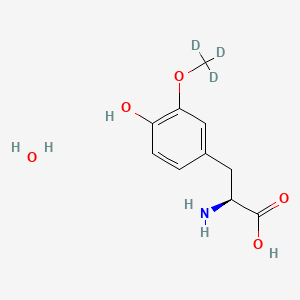
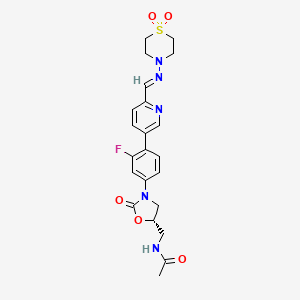
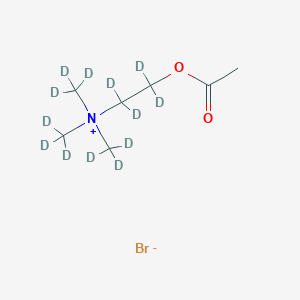
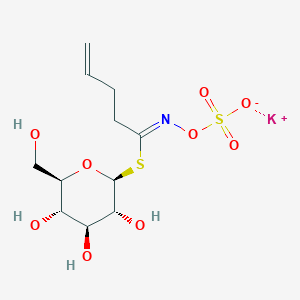
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
